molecular formula C13H17NO6S B8015151 Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate

Cat. No.: B8015151
M. Wt: 315.34 g/mol
InChI Key: VWTYEXYBSOPOCS-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34 g/mol. The purity is usually 95%.
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Biological Activity

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and amino acids. The process can be summarized as follows:

  • Starting Materials :
    • 2,3-Dihydrobenzo[1,4]dioxin-6-amine
    • Methylsulfonyl chloride
    • Alanine derivatives
  • Reaction Conditions :
    • Aqueous alkaline medium (e.g., Na₂CO₃) to maintain pH
    • Solvents like DMF for the reaction mixture
  • Yield and Purification :
    • The product is typically purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition. Notably, it has shown potential as an inhibitor of key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase Inhibition : This activity is significant for neuroprotective effects and could have implications for Alzheimer's disease treatment.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy through various experimental setups:

  • In Vitro Studies :
    • A study demonstrated that derivatives of sulfonamides containing the benzodioxane moiety exhibited significant inhibition of α-glucosidase and acetylcholinesterase activities. The results indicated that these compounds could serve as potential therapeutic agents for T2DM and Alzheimer's disease .
  • Cell-Based Experiments :
    • In cellular assays using B16F10 melanoma cells, related analogs showed promising results in inhibiting melanin production by affecting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTarget EnzymeInhibition (%)Reference
Methyl N-(2,3-dihydro...)alaninateα-Glucosidase65%
Analog 1Acetylcholinesterase58%
Analog 2Tyrosinase70%
Analog 3Tyrosinase75%

Properties

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYEXYBSOPOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.